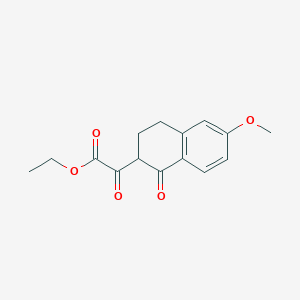
4-((3-(2-chlorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(2-chlorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide, also known as CPPU, is a synthetic cytokinin plant growth regulator. CPPU has been widely used in agricultural research due to its ability to promote cell division and growth in plants.
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
Research on compounds like 2,4-dichlorophenoxyacetic acid (a herbicide) and methylated arsenicals highlights the significant environmental presence and potential health risks these chemicals pose. For instance, 2,4-dichlorophenoxyacetic acid is widely used in agriculture and can indirectly reach natural environments, posing risks to non-target species, especially aquatic ones, due to its toxicological effects. Studies call for focused research on molecular biology, gene expression, and pesticide degradation to mitigate these impacts and safeguard ecosystems (Zuanazzi et al., 2020). Similarly, the environmental behavior of antimicrobial triclosan and its transformation into potentially more toxic compounds like chlorinated phenols and biphenyl ethers after chlorination is a concern due to its widespread use and detection in various environmental compartments (Bedoux et al., 2012).
Human Health Risks
The health risks associated with occupational exposure to chlorinated solvents such as methylene chloride and trichloroethylene are well-documented. These solvents have been linked to central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity, underscoring the need for strict regulation and exposure mitigation strategies to protect worker health (Ruder, 2006).
Pharmacological Research
In pharmacological research, compounds with similar structures to "4-((3-(2-chlorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide" may be explored for their potential therapeutic effects or as lead compounds in drug development. For example, studies on imidazole derivatives have reviewed their antitumor activity, highlighting the potential of certain structures for the synthesis of new antitumor drugs (Iradyan et al., 2009).
Propiedades
IUPAC Name |
4-[[(2-chlorophenyl)carbamoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O2/c1-20(2)16(23)21-9-7-12(8-10-21)11-18-15(22)19-14-6-4-3-5-13(14)17/h3-6,12H,7-11H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHZVYCWQIFDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane](/img/structure/B2846502.png)


![N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2846506.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B2846509.png)
![4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2846512.png)
![2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2846513.png)
![5-[[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]methyl]furan-2-carboxylic acid](/img/structure/B2846514.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B2846517.png)
![6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2846518.png)